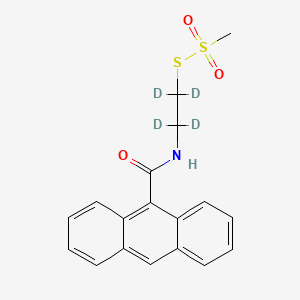
4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol (or 4-O-salmeterol) is a novel small molecule with a wide range of potential applications in scientific research. 4-O-salmeterol is a highly potent agonist of the β2-adrenergic receptor, which is a key component of many physiological processes. It is also a highly selective β2-adrenergic receptor agonist, meaning that it has the ability to activate the receptor without activating other receptors in the body. This makes it an ideal tool for studying the role of β2-adrenergic receptors in various biological processes.
Applications De Recherche Scientifique
Pharmaceutical Quality Control
Salmeterol EP Impurity D is utilized in the quality control (QC) and quality assurance (QA) processes during the commercial production of Salmeterol and its related formulations . It serves as a reference standard to ensure the purity and consistency of pharmaceutical products.
Drug Development and Regulatory Compliance
This compound plays a crucial role in the development of new drug formulations. It is used in the identification of unknown impurities and the assessment of genotoxic potential, which is essential for regulatory filings such as Abbreviated New Drug Applications (ANDA) to the FDA .
Proteomics Research
In proteomics, Salmeterol EP Impurity D is a biochemical tool used to study protein expression and interaction. Its application in this field aids in understanding the complex biological processes at the molecular level .
Analytical Method Validation
The impurity is employed in the validation of analytical methods, such as chromatography and spectroscopy. This ensures that the methods used for analyzing pharmaceuticals are accurate and reliable .
Pharmacological Research
Researchers leverage this compound to explore its pharmacological properties, including its binding affinity and activity at various receptors, which could lead to the development of new therapeutic agents .
Toxicity Studies
Salmeterol EP Impurity D is used in toxicity studies to evaluate the safety profile of drug candidates. It helps in determining the toxicological risks associated with new pharmaceutical compounds .
Propriétés
IUPAC Name |
4-[1-hydroxy-2-[2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenoxy]ethyl]-2-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47NO7/c36-23-29-20-28(13-15-31(29)38)33(40)25-42-34-16-14-27(21-30(34)24-37)32(39)22-35-17-7-1-2-8-18-41-19-9-6-12-26-10-4-3-5-11-26/h3-5,10-11,13-16,20-21,32-33,35-40H,1-2,6-9,12,17-19,22-25H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRQOSRFSAZSAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)OCC(C3=CC(=C(C=C3)O)CO)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol | |
CAS RN |
1391052-04-2 |
Source


|
| Record name | 4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-O-(2-HYDROXY-2-(4-HYDROXY-3-(HYDROXYMETHYL)PHENYL)ETHYL) SALMETEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446ID5759Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)


![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)



![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)

